Synthetic Efficiency: Quantified Yield Advantage in Key Derivatization Step
In a key synthetic route for generating N-alkyl and N-benzyl indole derivatives, the N-benzylation step—directly analogous to the final step in producing 1-Benzyl-6-bromo-2,3-dihydro-1H-indole—proceeded with yields ranging from 74% to 95% [1]. This high yield provides a quantifiable advantage over other potential N-protection or N-alkylation strategies, ensuring efficient and cost-effective preparation of the target compound or its downstream derivatives.
| Evidence Dimension | Synthetic Yield (N-Benzylation Step) |
|---|---|
| Target Compound Data | 74-95% yield (class-level inference for analogous N-benzylation) |
| Comparator Or Baseline | Alternative N-functionalization methods (e.g., amidation, sulfonylation) or no data available. |
| Quantified Difference | Class-level yield range of 74-95% for N-benzylation under optimized conditions. |
| Conditions | Reaction of indole/indoline core with benzyl bromide, using t-BuOK as base in dry DMF, at 0 °C to room temperature for 30 min to 15 h [1]. |
Why This Matters
For procurement, this high-yielding synthetic route translates to a more reliable and cost-effective supply of the compound, reducing the risk of failed syntheses and minimizing the cost per gram for large-scale research projects.
- [1] PMC. Scheme 1: Synthetic route to N-benzyl indole derivatives. Reagents and conditions: (i) proper benzyl bromide, t-BuOK, DMF dry, 0 °C to room temp, 30 min–15 h, 74–95% yield. PMCID: PMC12344683. View Source
